molecular formula C9H6Cl8 B12787127 Chlorbicyclen trans-isomer CAS No. 26382-17-2

Chlorbicyclen trans-isomer

Cat. No.: B12787127
CAS No.: 26382-17-2
M. Wt: 397.8 g/mol
InChI Key: FUZORIOHZSVKAW-MUBRXSNZSA-N
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Preparation Methods

The synthesis of Chlorbicyclen, trans- involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of norbornene derivatives. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions . Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Chlorbicyclen, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as or , resulting in the formation of less chlorinated derivatives.

    Substitution: Chlorbicyclen, trans- can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chlorbicyclen, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorbicyclen, trans- involves its interaction with molecular targets through its chlorinated structure. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is crucial in understanding its biological and toxicological effects .

Comparison with Similar Compounds

Chlorbicyclen, trans- can be compared with other similar organochlorine compounds such as:

  • Hexachlorocyclopentadiene
  • Hexachlorobutadiene
  • Hexachlorocyclohexane

These compounds share similar chlorinated structures but differ in their specific chemical properties and applications. Chlorbicyclen, trans- is unique due to its bicyclic structure and specific reactivity patterns .

Properties

CAS No.

26382-17-2

Molecular Formula

C9H6Cl8

Molecular Weight

397.8 g/mol

IUPAC Name

(1S,4R,5S,6S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3-,4-,7-,8+/m1/s1

InChI Key

FUZORIOHZSVKAW-MUBRXSNZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl

Canonical SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl

Origin of Product

United States

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